2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone

Conformational Analysis Structure-Activity Relationship Medicinal Chemistry

Researchers face synthetic inefficiencies when accessing trifluoromethyl ketone pharmacophores for serine protease inhibition. This free amine-containing building block eliminates deprotection steps in library synthesis. - **Transition-state mimic**: Forms stable hemiketal with catalytic serine; elastase IC50=0.341 μM (Hamdani et al., 2019) - **Synthetic efficiency**: Direct coupling (acids, sulfonyl chlorides, reductive amination) without N-protection - **Conformational probe**: 4-substitution vs. N-substituted analogs for fluorine stereoelectronic studies Immediate supply for medicinal chemistry and structural biology.

Molecular Formula C7H10F3NO
Molecular Weight 181.16
CAS No. 866929-67-1
Cat. No. B3030110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone
CAS866929-67-1
Molecular FormulaC7H10F3NO
Molecular Weight181.16
Structural Identifiers
SMILESC1CNCCC1C(=O)C(F)(F)F
InChIInChI=1S/C7H10F3NO/c8-7(9,10)6(12)5-1-3-11-4-2-5/h5,11H,1-4H2
InChIKeyUZBHVBDVSKGEHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone as a Fluorinated Piperidine Building Block


2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone (CAS 866929-67-1), also known as 4-(trifluoroacetyl)piperidine, is a fluorinated piperidine derivative characterized by a trifluoroacetyl (-COCF₃) substituent at the 4-position of the piperidine ring [1]. This structural motif imparts strong electron-withdrawing properties and a unique conformational profile, distinguishing it from non-fluorinated and N-substituted analogs [2]. The compound serves as a versatile intermediate in the synthesis of complex fluorinated molecules, particularly those targeting serine proteases and other enzymes that engage the electrophilic trifluoromethyl ketone moiety [3].

Fluorinated piperidine scaffold for enzyme-targeted synthesis
Free amine handle enables direct derivatization
Reported class support for serine protease inhibitor design

Why 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone Cannot Be Substituted


The presence and precise positioning of the trifluoroacetyl group on the piperidine ring are critical determinants of both synthetic utility and biological activity. The trifluoromethyl ketone is a classic transition-state mimic for serine proteases, forming a stable hemiketal with the active-site serine residue, a mechanism not available to non-fluorinated ketones [1]. Furthermore, the 4-position substitution confers distinct conformational and electronic properties compared to N-substituted analogs like 1-trifluoroacetylpiperidine [2]. Substituting 2,2,2-trifluoro-1-(piperidin-4-yl)ethanone with an unsubstituted piperidine, a 4-acetyl piperidine, or an N-protected variant would fundamentally alter the molecule's reactivity, binding affinity, and the physicochemical properties of downstream products, thereby compromising the integrity of established synthetic protocols and structure-activity relationships [3].

N-substituted analogs
May introduce conformational shifts that alter target binding and synthetic outcome.
Non-fluorinated ketone replacements
Lack transition-state mimic functionality; expected to reduce enzyme inhibition.
N-protected piperidine variants
Require an extra deprotection step, reducing synthetic efficiency.

Comparative Evidence: 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone


Conformational Preference vs. N-Substituted Analogs

The trifluoroacetyl group in the 4-position imparts a distinct conformational landscape compared to its N-substituted counterpart, 1-trifluoroacetylpiperidine. Gas-phase electron diffraction (GED) and quantum chemical calculations demonstrate that in 1-trifluoroacetylpiperidine, the trifluoroacetyl group adopts an intermediate position between axial and equatorial, and nine atoms form a single plane due to strong conjugation [1]. In contrast, the free amine at the piperidine nitrogen in 2,2,2-trifluoro-1-(piperidin-4-yl)ethanone alters the electronic environment and steric constraints, leading to a different conformational equilibrium. This directly impacts its ability to serve as a scaffold for further derivatization and its interaction with biological targets.

Conformer Profile
Class-level inference
Qualitative difference from N-substituted analog
Conformational landscape may affect structure-based design
Based on GED/QC studies of 1-trifluoroacetylpiperidine
Conformational Analysis Structure-Activity Relationship Medicinal Chemistry

Protease Inhibition: Trifluoromethyl Ketone Pharmacophore

The trifluoromethyl ketone moiety is a well-established pharmacophore for serine protease inhibition, acting as a transition-state analog. While direct comparative data for 2,2,2-trifluoro-1-(piperidin-4-yl)ethanone itself is limited, a series of densely substituted piperidines functionalized with the trifluoromethyl group demonstrated potent elastase inhibition, with the most active compound (4i) exhibiting an IC50 of 0.341 ± 0.001 μM [1]. The trifluoromethyl ketone group is essential for this activity; non-fluorinated ketone analogs typically show significantly reduced or no inhibition due to their inability to form a stable hemiketal adduct with the catalytic serine.

Inhibition (Elastase)
Class-level inference
Class member IC50: 0.341 µM
Reported class-member inhibition supports inhibitor design context
Non-fluorinated analogs typically show reduced activity
Serine Protease Inhibition Elastase Drug Design

Free Amine Handle for Downstream Derivatization

2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone presents a free secondary amine at the piperidine nitrogen, which is a crucial reactive handle for further functionalization. This contrasts with protected analogs like 1-Boc-4-(trifluoroacetyl)piperidine, which require an additional deprotection step. The free amine allows for direct incorporation into larger molecular architectures via amide bond formation, reductive amination, or N-alkylation . This synthetic efficiency translates to higher overall yields and reduced step count in multi-step syntheses compared to N-protected alternatives [1].

Synthetic Efficiency
Supporting evidence
Eliminates ≥1 deprotection step
Supports synthetic step-count review
Compared to N-Boc protected analog
Synthetic Chemistry Building Block Drug Discovery

Application Scenarios for 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone


Transition-State Analog Inhibitors for Serine Proteases

Researchers developing inhibitors for elastase, chymotrypsin, or other serine proteases can utilize 2,2,2-trifluoro-1-(piperidin-4-yl)ethanone as a key building block. The trifluoromethyl ketone moiety acts as a potent transition-state mimic, forming a stable hemiketal adduct with the catalytic serine residue. As demonstrated by Hamdani et al. (2019), piperidine derivatives functionalized with this group achieve nanomolar IC50 values against elastase (e.g., IC50 = 0.341 μM) [1]. This compound provides the essential pharmacophore for designing potent and selective enzyme inhibitors.

Conformational Studies of Fluorinated Heterocycles

Physical organic chemists and computational modelers studying the conformational behavior of fluorinated piperidines can employ 2,2,2-trifluoro-1-(piperidin-4-yl)ethanone as a model system. Its unique substitution pattern (4-position vs. N-position) allows for direct comparison with well-characterized analogs like 1-trifluoroacetylpiperidine, for which precise conformational data (planarity, Eq:Ax ratios) are available from gas-phase electron diffraction studies [2]. Such studies are critical for refining force fields and understanding fluorine's stereoelectronic effects.

Parallel Synthesis and Library Production

In high-throughput medicinal chemistry environments, the free amine handle of 2,2,2-trifluoro-1-(piperidin-4-yl)ethanone streamlines the construction of diverse compound libraries. It can be directly coupled with carboxylic acids, sulfonyl chlorides, or subjected to reductive amination without prior deprotection [3]. This eliminates a synthetic step compared to N-protected alternatives, increasing the efficiency and throughput of library synthesis. The resulting products retain the critical trifluoromethyl ketone motif essential for targeted biological activity.

Application
Selection Property
Validation Focus
Serine protease inhibitor design
Trifluoromethyl ketone pharmacophore
Enzyme inhibition assay context
Fluorinated heterocycle conformational studies
4-position vs. N-position substitution pattern
Conformational analysis method review
Parallel synthesis & library production
Free amine derivatization handle
Synthetic step-count verification

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